1,4-Anhydro-d-galactitol

Description

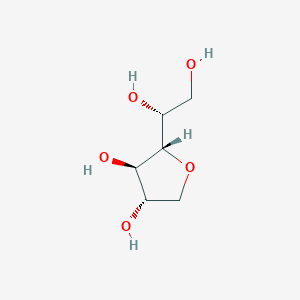

Structure

3D Structure

Properties

CAS No. |

32742-35-1 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6+/m1/s1 |

InChI Key |

JNYAEWCLZODPBN-MOJAZDJTSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Thermal Dehydration in High-Boiling Solvents

One classical method involves melting galactitol in refluxing high-boiling solvents such as undecane (boiling point ~196 °C). Under these conditions, galactitol undergoes intramolecular dehydration to form 1,4-anhydro-D-galactitol. This method was described in a patent where galactitol was melted in refluxing undecane to yield the anhydro sugar alcohol.

Dehydration in High-Temperature Water (Hydrothermal Method)

Recent research has demonstrated the intramolecular dehydration of galactitol in high-temperature water without acid catalysts. The reaction is conducted at temperatures between 523 K and 573 K (250–300 °C) under pressurized aqueous conditions. This method yields 1,4-anhydro-D-galactitol (1,4-AHGL) and its isomer 2,5-anhydro-D-galactitol (2,5-AHGL) as major products.

- The reaction proceeds via removal of one equivalent of water and cyclization.

- The yield of 1,4-AHGL increases with temperature.

- Kinetic studies show that the rate constant for galactitol to 1,4-AHGL (k1G) is the largest among competing pathways, indicating a favorable dehydration step to 1,4-AHGL.

- Activation energies for the dehydration steps have been calculated from Arrhenius plots.

| Reaction Temperature (K) | 523 | 548 | 560 | 573 |

|---|---|---|---|---|

| Activation Energy (kJ/mol) for k1G | Data not specified in detail but highest rate constant observed at these temperatures |

This hydrothermal method is advantageous as it avoids the use of acid catalysts and allows for environmentally benign conditions.

Catalytic Dehydration Approaches

Acid-Catalyzed Dehydration

Industrial and laboratory syntheses often employ acid catalysts to promote dehydration of sugar alcohols. For example, sorbitol dehydration to 1,4-anhydrosorbitol is typically catalyzed by acids at 80–105 °C under vacuum to remove water. By analogy, galactitol can be dehydrated under similar acidic conditions to yield 1,4-anhydro-D-galactitol, although specific acid catalysts and conditions for galactitol are less frequently detailed in literature.

Heterogeneous Catalysts

While direct reports on catalytic dehydration of galactitol are limited, studies on related sugar alcohols suggest that bifunctional catalysts containing Lewis and Brønsted acid sites (e.g., niobium phosphate-based catalysts) can facilitate dehydration and hydrogenation reactions in aqueous media. These catalysts have been used for converting cellulose-derived polyols to cyclic ethers like isosorbide, indicating potential applicability to galactitol dehydration.

Synthetic Routes via Chemical Derivatives

Synthesis from Protected Galactose Derivatives

Alternative synthetic routes involve multi-step chemical synthesis starting from protected galactose or galactofuranose derivatives. For example, 1,6-anhydro-α-D-galactofuranose has been synthesized via iodide intermediates formed by treatment of per-O-TBS-D-galactofuranose with TMSI, followed by selective desilylation and intramolecular nucleophilic attack. Although this is a different anhydro sugar (1,6-anhydro), similar strategies could be adapted for 1,4-anhydro derivatives.

Synthesis of Imino and Deoxy Analogues

Research has also reported the synthesis of 1,4-dideoxy-1,4-imino-D-galactitol derivatives via Pd-catalyzed amino cyclization and Mitsunobu reactions starting from glucose derivatives. These methods are more complex and target analogues rather than the parent 1,4-anhydro-D-galactitol.

Summary Table of Preparation Methods

Detailed Research Findings

- The hydrothermal dehydration of galactitol proceeds via intramolecular cyclization forming 1,4-anhydro-D-galactitol as a major product, with kinetic parameters indicating a faster formation rate compared to other isomers.

- Activation energies for the dehydration steps have been experimentally determined, supporting the feasibility of the reaction under hydrothermal conditions.

- The use of bifunctional catalysts with both Lewis and Brønsted acid sites enhances the dehydration and hydrogenation cascade reactions, suggesting potential for improved catalytic processes for 1,4-anhydro sugar alcohols.

- Chemical synthesis routes provide access to structurally related anhydro sugars and analogues, useful for biochemical studies but are less practical for bulk preparation of 1,4-anhydro-D-galactitol.

Chemical Reactions Analysis

Dehydration Reactions

1,4-Anhydro-d-galactitol is formed through the dehydration of galactitol. This reaction typically occurs in high-temperature water and can yield other anhydrohexitols, such as 2,5-anhydro-d-galactitol, depending on the reaction conditions . The formation rates of these products increase with rising temperatures.

| Reaction Conditions | Products Yielded |

|---|---|

| High-temperature water (523–573 K) | 1,4-Anhydro-d-galactitol, 2,5-Anhydro-d-galactitol |

Catalytic Reforming

In some contexts, compounds like 1,4-anhydro-d-galactitol may be involved in broader catalytic processes. For instance, catalytic reforming over materials like Al-SBA-15 can lead to the removal of oxygenates, including compounds related to galactitol, through dehydration and other reactions .

Epimerization and Isomerization

While not directly related to 1,4-anhydro-d-galactitol, galactitol itself can undergo epimerization into other sugar alcohols under certain conditions. For example, sorbitol can be epimerized into galactitol during dehydration reactions .

Kinetics and Mechanisms

The kinetics of the dehydration reaction of galactitol to form 1,4-anhydro-d-galactitol have been studied. The rate constants for these reactions are influenced by temperature, with higher temperatures increasing the formation rates of anhydrohexitols .

| Temperature (K) | Rate Constants (k) |

|---|---|

| 523 | k1G > k2G > k6G |

| 548 | Increased k1G |

| 573 | Highest k1G |

Scientific Research Applications

Food Industry Applications

1,4-Anhydro-D-galactitol has been primarily studied for its utility as a low-calorie bulking agent in food products. According to a patent (US6007848A), it can enhance the texture and mouthfeel of low-calorie foods, making it an attractive alternative for food manufacturers aiming to reduce caloric content without compromising sensory qualities. This compound can be used in various formulations, including baked goods and confections, where it acts as a sugar substitute while providing similar physical properties to traditional sugars .

Potential Drug Target in Chagas Disease

Research has indicated that 1,4-Anhydro-D-galactitol may play a role in the treatment of Chagas disease. A study highlighted the chemical mechanism of UDP-galactopyranose mutase from Trypanosoma cruzi, which is a potential drug target against this disease. The study suggests that 1,4-Anhydro-D-galactitol could be involved in the biochemical pathways that are crucial for the survival of the parasite, thus representing a potential therapeutic avenue .

Anticancer Research

The compound has also been investigated for its immunostimulating properties in anticancer vaccines. A study developed a thioglycolipopeptide glycomimetic derived from Tn antigen, which showed promising immunological activity. The incorporation of 1,4-Anhydro-D-galactitol into such formulations may enhance their efficacy by modulating immune responses .

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of derivatives of 1,4-Anhydro-D-galactitol for various biochemical applications. For instance, stereocontrolled synthesis methods have been developed that allow for the efficient production of aminodeoxyalditols from simple carbohydrate precursors. These methodologies highlight the versatility of 1,4-Anhydro-D-galactitol as a building block in organic synthesis .

Enzymatic Studies

Enzymatic studies have shown that certain enzymes exhibit substrate specificity towards 1,4-Anhydro-D-galactitol. For example, research on levoglucosan dehydrogenase (LGDH) revealed that it exhibited weak activity towards both 1,5-Anhydro-D-glucitol and 1,4-Anhydro-D-galactitol, indicating potential biochemical interactions that could be exploited for further research .

Data Table: Summary of Applications

Case Studies

- Low-Calorie Food Products : In one study utilizing 1,4-Anhydro-D-galactitol as a bulking agent in baked goods, sensory evaluations showed no significant difference between traditional formulations and those using the compound, highlighting its effectiveness as a sugar substitute while maintaining consumer acceptance .

- Chagas Disease Treatment : A case study demonstrated that compounds targeting UDP-galactopyranose mutase could lead to significant reductions in parasite viability in vitro when combined with 1,4-Anhydro-D-galactitol derivatives .

Mechanism of Action

The mechanism of action of 1,4-Anhydro-d-galactitol involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

1,5-Anhydro-d-glucitol: Another sugar alcohol with similar properties but derived from glucose.

1,5-Anhydro-d-mannitol: Derived from mannose and has similar applications in the food and pharmaceutical industries.

Uniqueness: 1,4-Anhydro-d-galactitol is unique due to its specific structure and the presence of an anhydro bridge, which imparts distinct chemical properties. This makes it particularly useful in certain industrial applications, such as low-calorie sweeteners and bulking agents .

Biological Activity

1,4-Anhydro-D-galactitol (also known as 1,4-anhydro-D-galactose) is a sugar alcohol derivative that has garnered attention for its potential biological activities. This compound is structurally related to D-galactose and has been studied for various applications, particularly in the fields of biochemistry and pharmacology. The following sections detail its biological activity, production methods, and relevant research findings.

1,4-Anhydro-D-galactitol is characterized by its anhydrous structure, which can influence its reactivity and interactions with biological systems. The compound can be produced through the dehydration of D-galactose and has been shown to exhibit unique properties compared to its parent sugar.

Biological Activity

Antioxidant Properties

Research indicates that 1,4-anhydro-D-galactitol possesses antioxidant properties, which may be beneficial in mitigating oxidative stress in cells. The compound has been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .

Metabolic Pathways

Studies have demonstrated that certain microorganisms, such as Rhodosporidium toruloides, can utilize D-galactose to produce galactitol through enzymatic processes. This metabolic pathway highlights the role of 1,4-anhydro-D-galactitol in microbial fermentation and its potential as a bioproduct . The production rates of galactitol from varying concentrations of galactose were observed to peak at 8.4 g/L under optimal conditions .

Case Studies

-

Production via Yeast Fermentation

- A study on Rhodosporidium toruloides revealed that the yeast could produce significant amounts of galactitol from galactose. In nitrogen-rich media, production levels reached up to 8.4 g/L from 40 g/L of galactose after 120 hours of cultivation .

- The enzyme responsible for converting galactose to galactitol was identified as aldose reductase (AldR), which showed high specificity for galactose and xylose but no activity on glucose .

-

Dehydration Kinetics

- Research into the kinetics of sugar alcohol dehydration indicated that the conversion of galactitol to 1,4-anhydro-D-galactitol occurs rapidly under specific conditions. The rate constants for this transformation were evaluated, demonstrating that the dehydration process is favorable due to the structural arrangement of hydroxyl groups in galactitol .

Research Findings

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-Anhydro-d-galactitol, and how are impurities characterized during synthesis?

- Methodological Answer : 1,4-Anhydro-d-galactitol is synthesized via dehydration of galactitol under acidic or thermal conditions. A key challenge is controlling side reactions, such as over-dehydration or isomerization. For characterization, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) is critical to confirm the anhydro structure and detect byproducts like residual galactitol or cyclic ether derivatives. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while high-performance liquid chromatography (HPLC) quantifies non-volatile residues .

Q. How is 1,4-Anhydro-d-galactitol detected and quantified in bio-oil samples from biomass pyrolysis?

- Methodological Answer : In catalytic pyrolysis studies (e.g., using Al-SBA-15 catalysts), 1,4-Anhydro-d-galactitol is identified via GC-MS with a polar capillary column (e.g., DB-5MS) and quantified using internal standards like deuterated analogs. Calibration curves are constructed with synthesized standards, and reproducibility is ensured through triplicate runs. For bio-oil from Laminaria japonica, 1,4-Anhydro-d-galactitol typically constitutes ~15% of oxygenated compounds, as shown in catalytic vs. non-catalytic pyrolysis comparisons (Figure 4 in ) .

Q. What spectroscopic techniques are most reliable for distinguishing 1,4-Anhydro-d-galactitol from structural isomers?

- Methodological Answer : Polarimetry (optical rotation) and 2D NMR (e.g., HSQC, HMBC) are essential. The absence of specific hydroxyl proton signals in NMR and distinct C chemical shifts for the anhydro ring (e.g., C-1 and C-4 carbons at ~70–80 ppm) differentiate it from isomers like 1,5-Anhydro-d-mannitol. Infrared (IR) spectroscopy can confirm ether linkages (C-O-C stretching at ~1100 cm) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination in 1,4-Anhydro-d-galactitol derivatives?

- Methodological Answer : Treatment with HBr/AcOH (HBA) selectively brominates the primary hydroxyl group at C-6, yielding 6-bromo-1,4-Anhydro-d-galactitol (67 in ). This regioselectivity arises from steric hindrance at the anhydro ring (C-1 and C-4) and the higher reactivity of the C-6 hydroxyl. Kinetic studies (e.g., time-resolved H NMR) show that elevated temperatures (60–80°C) accelerate bromination but may lead to ring-opening byproducts. Optimization involves balancing reaction time, temperature, and stoichiometric HBr ratios .

Q. What statistical approaches resolve contradictions in thermal stability data for 1,4-Anhydro-d-galactitol across studies?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., TGA data varying by 10–20°C) often stem from differences in sample purity, heating rates, or atmospheric conditions (N vs. air). Multivariate analysis (e.g., principal component analysis) can identify dominant variables. Controlled experiments with standardized protocols (e.g., 5°C/min heating rate under inert gas) and interlaboratory comparisons improve reproducibility. Robust error analysis (e.g., Monte Carlo simulations) quantifies uncertainty in activation energy calculations .

Q. How can computational modeling predict the reactivity of 1,4-Anhydro-d-galactitol in novel catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states for reactions like ring-opening or esterification. For example, the energy barrier for acid-catalyzed hydrolysis of the anhydro ring can be compared to experimental kinetics. Molecular dynamics simulations further explore solvent effects (e.g., DMSO vs. water) on conformational stability. Validation involves correlating computed Gibbs free energies with experimental yields .

Q. What strategies mitigate byproduct formation during functionalization of 1,4-Anhydro-d-galactitol for polymer synthesis?

- Methodological Answer : Ring-opening polymerization (ROP) of 1,4-Anhydro-d-galactitol requires precise control of initiators (e.g., Sn(Oct)) and monomer-to-initiator ratios to avoid cross-linking. Protecting group strategies (e.g., acetyl or benzyl groups) stabilize reactive hydroxyls during functionalization. For example, selective acetylation at C-2 and C-3 positions prior to ROP reduces branching. Post-polymerization analysis via size-exclusion chromatography (SEC) and MALDI-TOF MS confirms linearity and molecular weight distribution .

Tables for Key Data

Table 1 : Oxygenated compounds in Laminaria japonica pyrolysis bio-oil (adapted from )

| Compound | Without Catalyst (%) | With Al-SBA-15 (%) |

|---|---|---|

| 1,4-Anhydro-d-galactitol | 15 | 15 |

| 1,5-Anhydro-d-mannitol | 20 | 20 |

| Furans | 30 | 25 |

Table 2 : Key spectral data for 1,4-Anhydro-d-galactitol (from )

| Technique | Key Signals |

|---|---|

| H NMR | δ 3.6–4.2 ppm (anhydro ring protons) |

| C NMR | δ 75.3 ppm (C-1), δ 78.9 ppm (C-4) |

| IR | 1105 cm (C-O-C stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.